Docosapentaenoic Acid

Catalog No.
S619970
CAS No.
24880-45-3
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosapentaenoic Acid

CAS Number

24880-45-3

Product Name

Docosapentaenoic Acid

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

YUFFSWGQGVEMMI-JLNKQSITSA-N

SMILES

Array

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

The exact mass of the compound Docosapentaenoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. It belongs to the ontological category of docosapentaenoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]. However, this does not mean our product can be used or applied in the same or a similar way.

Docosapentaenoic acid (DPA, CAS 24880-45-3) is a 22-carbon, very long-chain polyunsaturated fatty acid containing five cis double bonds, functioning biologically and chemically as the critical intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . DPA is increasingly procured for specialized lipidomic research, advanced nutritional formulations, and biophysical membrane modeling. While historically overshadowed by its precursors and derivatives, DPA exhibits unique physicochemical properties, including distinct lipid matrix packing behavior and highly specific interactions with cyclooxygenase and lipoxygenase pathways [1]. For industrial and laboratory buyers, DPA offers a highly potent, structurally distinct omega-3 baseline that cannot be accurately modeled by EPA or DHA alone.

Substituting DPA with more common omega-3 fatty acids like EPA or DHA fundamentally compromises assay accuracy and formulation efficacy. Despite structural similarities, DPA is not a generic equivalent; the absence of a sixth double bond compared to DHA significantly alters membrane fluidity, hydrocarbon chain packing, and oxidative susceptibility[1]. Furthermore, in cellular assays, DPA demonstrates distinct binding affinities and enzymatic modulation, such as vastly superior potency in inhibiting cyclooxygenase-1 and stimulating endothelial cell migration compared to EPA [2]. Procurement of exact DPA is therefore mandatory for researchers and formulators targeting specific lipoxygenase pathway activation, precise endothelial wound-healing models, or accurate retroconversion metabolic tracking, where EPA and DHA yield quantitatively divergent results.

Superior Potency in Platelet Aggregation Inhibition

In comparative in vitro assays evaluating anti-thrombotic potential, DPA demonstrates significantly higher potency than both EPA and DHA. Research utilizing collagen- or arachidonic acid-stimulated rabbit platelets revealed that DPA inhibits platelet aggregation in a dose-dependent manner and is up to 10 times more powerful than EPA [1]. This is driven by DPA's potent interference with the cyclooxygenase-1 pathway and simultaneous acceleration of the lipoxygenase pathway, a dual-action mechanism not replicated to the same extent by its analogs[1].

Evidence DimensionInhibition of collagen-stimulated platelet aggregation
Target Compound DataDPA (Most potent inhibitor, highest COX-1 suppression)
Comparator Or BaselineEPA and DHA
Quantified DifferenceUp to 10-fold greater inhibitory potency than EPA
ConditionsIn vitro rabbit platelet and human whole blood aggregation assays

Buyers developing cardiovascular therapeutics or anti-thrombotic diagnostic assays must prioritize DPA to achieve maximum inhibitory efficacy at lower concentrations.

Enhanced Endothelial Cell Migration for Tissue Engineering

DPA exhibits a profoundly distinct profile in cellular migration assays compared to its shorter-chain counterpart, EPA. Studies measuring endothelial cell (EC) migration—a critical process in vascular wound healing and angiogenesis—demonstrate that DPA possesses a 10-fold greater ability to stimulate EC migration than EPA [1]. This quantitative advantage makes DPA a highly specialized lipid for cell culture media and tissue regeneration models, where rapid endothelialization is required.

Evidence DimensionEndothelial cell migration stimulation
Target Compound DataDPA
Comparator Or BaselineEPA
Quantified Difference10-fold greater migration ability
ConditionsIn vitro endothelial cell wound-healing models

For procurement in tissue engineering and vascular research, DPA provides a significantly stronger migratory stimulus than standard EPA, optimizing cell culture outcomes.

Distinct Lipid Matrix Packing and Membrane Fluidity

The biophysical behavior of DPA in lipid bilayers differs fundamentally from DHA due to the loss of one terminal double bond. Solid-state NMR and X-ray diffraction studies of mixed-chain phosphatidylcholines reveal that the DPA chain is less flexible at the methyl end compared to DHA [1]. This structural difference results in altered hydrocarbon chain packing and higher stearic acid chain order parameters in DPA-containing lipids, directly impacting membrane fluidity and liposome stability[1].

Evidence DimensionHydrocarbon chain flexibility and lipid packing order
Target Compound DataDPA-containing lipids (Higher chain order, reduced terminal flexibility)
Comparator Or BaselineDHA-containing lipids
Quantified DifferenceMeasurable increase in stearic acid chain order parameters and reduced isomerization correlation times at the methyl end
Conditions2H NMR and X-ray diffraction of hydrated lipid bilayers at 25 °C

Formulators of liposomal delivery systems and synthetic membranes must select DPA over DHA when tighter lipid packing and specific membrane biophysical properties are required.

Superior Metabolic Reservoir Capacity and Retroconversion

DPA serves as a highly efficient metabolic reservoir in vivo, outperforming EPA in plasma and tissue incorporation rates. Nutritional supplementation studies in animal models show that DPA is rapidly incorporated into red blood cell lipids faster than EPA[1]. Furthermore, DPA undergoes significant tissue-specific retroconversion—up to 38.5% retroconverted to EPA in the liver and 68.6% in the kidney in rat models—allowing it to dynamically supply EPA while maintaining its own distinct physiological benefits [1].

Evidence DimensionTissue incorporation and retroconversion rate
Target Compound DataDPA (Rapid RBC incorporation, up to 68.6% retroconversion to EPA in kidney)
Comparator Or BaselineEPA (Lower baseline incorporation rate, no retroconversion to DPA)
Quantified DifferenceFaster plasma/RBC lipid incorporation and unique bidirectional metabolic buffering
ConditionsIn vivo dietary supplementation models (rats)

Buyers developing advanced omega-3 supplements or metabolic tracers should utilize DPA as a superior, dual-action precursor that sustains both DPA and EPA tissue levels.

Anti-Thrombotic Assay Development

Due to its 10-fold greater potency in inhibiting platelet aggregation via the cyclooxygenase-1 pathway compared to EPA, DPA is the optimal standard for developing and calibrating advanced cardiovascular and anti-thrombotic screening assays[1].

Vascular Tissue Engineering Media

Leveraging its 10-fold greater ability to stimulate endothelial cell migration, DPA is highly suited as a bioactive lipid additive in specialized cell culture media designed for wound healing, angiogenesis models, and vascular graft seeding [2].

Advanced Liposomal Formulations

Because DPA exhibits distinct lipid matrix packing and lower terminal flexibility than DHA, it is a critical structural component for formulating liposomes and synthetic membranes where precise biophysical properties and tighter hydrocarbon chain order are required [3].

Metabolic Tracer and Nutritional Reservoir Studies

Given its rapid incorporation into red blood cells and significant tissue-specific retroconversion to EPA, DPA is the preferred compound for in vivo metabolic tracking and the development of next-generation, sustained-release omega-3 nutritional therapeutics [4].

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 Da

Monoisotopic Mass

330.255880323 Da

Heavy Atom Count

24

Appearance

Unit:25 mgPurity:99%Physical liquid

UNII

NS3OZT14QT

Pharmacology

Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.

Other CAS

24880-45-3

Wikipedia

Clupanodonic acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Last modified: 08-15-2023
1. T. Rissanen, MSc, RD et al. “Fish Oil–Derived Fatty Acids, Docosahexaenoic Acid and Docosapentaenoic Acid, and the Risk of Acute Coronary Events”Journal of the American Heart Association, pp. 2677-2679, November 20002. N. Mann et al. “Effects of Seal Oil and Tuna-Fish Oil on Platelet Parameters and Plasma Lipid Levels in Healthy Subjects” Lipids, Vol. 45(8) pp. 669-681, 20103. G. Kaur et al. “Docosapentaenoic acid (22:5n-3): A review of its biological effects” Progress in Lipid Research, vol. 50 pp. 28-34, 20114. G. Kaur et al. “Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells” Prostaglandins,Leukotrienes and Essential Fatty Acids, vol. 85 pp. 155-161, 2011

Explore Compound Types